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molecular formula C8H17FN2O2 B8423162 4-Amino-6-Fluoro-5-Hydroxy-Hexanoic Acid Dimethylamide

4-Amino-6-Fluoro-5-Hydroxy-Hexanoic Acid Dimethylamide

Cat. No. B8423162
M. Wt: 192.23 g/mol
InChI Key: WUPLQGBGERAUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504382B2

Procedure details

To a solution of 6-fluoro-5-hydroxy-4-nitro-hexanoic acid dimethylamide (1.22 g, 5.5 mmol) in MeOH (20 mL) was added Ranny Ni (about 500 mg), and the mixture was hydrogenated under 40-45 psi H2 at room temperature for 6 h. The catalyst was removed. The MeOH solution was evaporated and the residue oil (0.92 g, yield 87%) was used without further purification. MS m/e 193 (M+1).
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3](=[O:14])[CH2:4][CH2:5][CH:6]([N+:11]([O-])=O)[CH:7]([OH:10])[CH2:8][F:9]>CO.[Ni]>[CH3:15][N:2]([CH3:1])[C:3](=[O:14])[CH2:4][CH2:5][CH:6]([NH2:11])[CH:7]([OH:10])[CH2:8][F:9]

Inputs

Step One
Name
Quantity
1.22 g
Type
reactant
Smiles
CN(C(CCC(C(CF)O)[N+](=O)[O-])=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
500 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed
CUSTOM
Type
CUSTOM
Details
The MeOH solution was evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN(C(CCC(C(CF)O)N)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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